24:0(2S-OH) Ceramide, N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, powder

Descripción general

Descripción

24:0(2S-OH) Ceramide, also known as N-(2’-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, is a type of ceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid . They are found in high concentrations within the cell membrane, where they play a key role in determining the cell’s characteristics and functions .

Synthesis Analysis

The production of ceramide occurs upon the hydrolysis of sphingomyelin by a specific isoform of phospholipase C, appropriately named sphingomyelinase .Molecular Structure Analysis

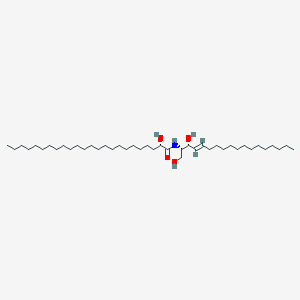

The molecular structure of 24:0(2S-OH) Ceramide consists of a sphingosine backbone linked to a fatty acid through an amide bond . The ‘24:0’ denotes the presence of a 24-carbon fatty acid with no double bonds, and the ‘(2S-OH)’ indicates a hydroxyl group on the second carbon of the fatty acid .Chemical Reactions Analysis

Ceramides, including 24:0(2S-OH) Ceramide, are involved in various biological responses such as stress response, cell senescence, and apoptosis . They serve as the hub of sphingolipid metabolism and the first point of major accumulation of sphingolipids .Physical And Chemical Properties Analysis

24:0(2S-OH) Ceramide is a highly hydrophobic compound that is present in small amounts within the cell membrane . It is typically stored at -20°C and is shipped in dry ice .Aplicaciones Científicas De Investigación

Cancer Research

24:0(2S-OH) Ceramide has been studied for its potential role in cancer therapy. Research indicates that the levels of fatty acid 2-hydroxylation mediated by SCS7/FA2H can determine the sensitivity of cells to antitumor agents like PM02734 .

Skin Health

This compound plays a crucial role in the formation of a competent epidermal permeability barrier in the skin. It is involved in various physiological and pathological roles within skin cells, including epidermal cell proliferation and differentiation, as well as immunity .

Epidermal Barrier Function

Ceramides containing hydroxylated fatty acids (hFA), such as 24:0(2S-OH) Ceramide, are essential for the epidermal permeability barrier function. The synthesis of hFA-ceramide is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H), which is crucial for maintaining skin health .

Mecanismo De Acción

Target of Action

The primary target of 24:0(2S-OH) Ceramide, also known as (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide, is the sphingolipid metabolism in eukaryotic cells . This compound interacts with the sphingolipid metabolic pathway, which plays a crucial role in cellular processes such as apoptosis and cell signaling .

Mode of Action

This compound acts as a secondary messenger within the cell . It interacts with its targets by integrating into the cell membrane due to its highly hydrophobic nature . Once integrated, it can influence the behavior of other molecules and proteins within the cell, leading to changes in cellular processes.

Biochemical Pathways

The compound is a major part of sphingolipid metabolism, serving as a precursor for all major sphingolipids in eukaryotes . It is involved in key biological responses, including stress response, cell senescence, and apoptosis . The compound’s interaction with these pathways can lead to significant downstream effects, influencing the overall behavior and health of the cell.

Pharmacokinetics

Given its hydrophobic nature, it is likely to have a high degree of bioavailability within the cell due to its ability to easily integrate into the cell membrane

Result of Action

The action of this compound at the cellular level can lead to a variety of effects. As a secondary messenger, it can influence the behavior of other molecules and proteins within the cell, leading to changes in cellular processes . This can result in effects such as the regulation of apoptosis and cell signaling . These effects can have significant impacts on the overall health and behavior of the cell.

Action Environment

The action, efficacy, and stability of 24:0(2S-OH) Ceramide, N-(2’-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, powder can be influenced by a variety of environmental factors. For example, the presence of other lipids in the cell membrane can influence the compound’s ability to integrate into the membrane and thus its efficacy Additionally, factors such as pH and temperature can influence the stability of the compound

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-41,44-46H,3-33,35,37-38H2,1-2H3,(H,43,47)/b36-34+/t39-,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYLDHLWVYQNSQ-QJYCDPGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

24:0(2S-OH) Ceramide, N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, powder | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-chloro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B1513038.png)

![6'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1513044.png)

![7'-Methyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1513045.png)

![Ethyl 6-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1513049.png)

![5-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B1513050.png)

![7-(2-Chloro-pyridin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B1513054.png)

![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)